N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3S/c23-18-11-19(24)13-20(12-18)25-22(27)16-5-7-21(8-6-16)30(28,29)26-10-9-15-3-1-2-4-17(15)14-26/h1-8,11-13H,9-10,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTQHHBVAMASQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-aminobenzamide with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Isoquinoline Moiety: The next step involves the sulfonylation of the benzamide core with 3,4-dihydroisoquinoline-2-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neuroprotective Effects
Research has highlighted the role of N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in neuroprotection. This compound is believed to modulate the activity of NMDA receptors, which are critical in synaptic plasticity and cognitive functions. Studies have shown that similar compounds exhibit antioxidant properties and can prevent neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease .
Case Study: Neuroprotection in Alzheimer's Disease
A study demonstrated that compounds with similar structures could inhibit excitotoxicity mediated by NMDA receptors, thus offering a protective effect against neurodegeneration .
Cancer Therapy
The compound's structural characteristics suggest potential applications in oncology. The sulfonamide moiety is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. Research indicates that derivatives of tetrahydroisoquinoline have shown promise as anticancer agents by inducing apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have reported that tetrahydroisoquinoline derivatives exhibit cytotoxic effects against breast and prostate cancer cells. These findings suggest a need for further investigation into the specific mechanisms of action and potential clinical applications .
Metabolic Disorders
Emerging evidence suggests that this compound may influence metabolic pathways related to tryptophan metabolism. Dysregulation of tryptophan-kynurenine metabolism has been implicated in several metabolic disorders, including obesity and diabetes.
Case Study: Tryptophan-Kynurenine Pathway
Research has indicated that modulation of this pathway can lead to improved metabolic outcomes. Compounds that interact with this pathway could serve as therapeutic agents for managing metabolic syndromes .
Table 1: Summary of Neuroprotective Effects
| Compound | Mechanism | Disease Model | Reference |
|---|---|---|---|
| This compound | NMDA receptor modulation | Alzheimer's Disease | |
| Similar Tetrahydroisoquinoline Derivative | Antioxidant properties | Huntington's Disease |
Table 2: Anticancer Activity Overview
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide analogs: Compounds with similar structures but different substituents on the phenyl or isoquinoline rings.
Benzamide derivatives: Compounds with a benzamide core but different substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Biological Activity
N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H16Cl2N2O2S
- Molecular Weight : 385.29 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the structure.
The compound features a sulfonamide group attached to a tetrahydroisoquinoline moiety, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Inhibition of Enzymes : Many benzamide derivatives act as inhibitors of key enzymes involved in cancer and neurodegenerative diseases. For instance, they may inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .
- Anticonvulsant Activity : Related compounds have shown anticonvulsant properties in animal models, suggesting that this compound may also exhibit similar effects through modulation of neurotransmitter systems .
Antitumor Activity
Studies have shown that certain benzamide derivatives possess significant antitumor properties. For example:
- Inhibition of Cancer Cell Proliferation : Compounds like this compound may inhibit cell proliferation by targeting specific kinases involved in tumor growth. This is supported by findings that demonstrate moderate to high potency against various cancer cell lines .
Neuropharmacological Effects
The structural characteristics of the compound suggest potential neuropharmacological applications:
- GABA Receptor Modulation : Similar compounds have been studied for their interaction with GABA receptors, which are crucial for maintaining neuronal excitability. This modulation could lead to therapeutic effects in conditions like epilepsy and anxiety disorders .
Research Findings and Case Studies
A number of studies have investigated the biological activity of benzamide derivatives:
- High-Throughput Screening : A series of tetrahydroisoquinoline derivatives were identified through high-throughput screening for their binding affinity at specific targets related to neurological disorders. Compounds exhibited promising anticonvulsant activity .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the benzamide core in determining biological activity. Variations in these substituents can significantly affect the compound's affinity for its target receptors .
- Case Studies : In a clinical setting, compounds similar to this compound have been evaluated for their efficacy in treating specific types of cancer and neurological disorders. For instance, a study demonstrated that patients treated with HDAC inhibitors showed improved survival rates when combined with traditional therapies .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds.
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction parameters influence yield and purity?
The synthesis typically involves multi-step organic reactions, including sulfonylation and amide coupling. Key parameters include:
- Temperature control : Maintaining 0–5°C during sulfonyl chloride formation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in amide bond formation .
- Inert atmosphere : Use of nitrogen/argon to protect moisture-sensitive intermediates . Yields range from 40–70%, with purity >95% achievable via column chromatography or recrystallization .
Q. What analytical techniques are recommended for structural elucidation and crystalline phase characterization?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The amide and sulfonamide moieties exhibit planar geometry, with intermolecular hydrogen bonds stabilizing the lattice .
- NMR spectroscopy : H and C NMR confirm substituent positions, with deshielding observed for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl) .
Q. What primary biological targets and mechanisms of action are proposed for this compound?
Preliminary studies suggest interactions with:
- Enzymes : Inhibition of kinase activity via competitive binding to ATP pockets .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to structural mimicry of endogenous ligands .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Contradictions often arise from methodological differences, such as:
- Receptor model selection : Single-receptor assays (e.g., rat I7) vs. multi-receptor panels (e.g., 464 heterologously expressed receptors) yield divergent structure-activity relationships .
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter ligand-receptor binding kinetics . Recommendation : Standardize assay protocols and validate results using orthogonal methods (e.g., SPR, ITC) .
Q. What strategies optimize the compound's interaction with biological targets using computational and experimental approaches?
- Computational docking : Molecular dynamics simulations identify optimal binding conformations. For example, the tetrahydroisoquinoline moiety adopts a chair conformation to fit hydrophobic pockets .
- SAR studies : Systematic substitution of the 3,5-dichlorophenyl group with electron-donating/withdrawing groups improves potency. Fluorine substitution at the benzamide ring enhances metabolic stability .
Q. What factors must be controlled in dose-response experiments to ensure reproducibility?
- Temporal effects : Longitudinal studies require fixed intervals (e.g., 24/48-hour exposure) to avoid time-dependent cytotoxicity .
- Cell line variability : Use isogenic cell lines and validate findings across multiple models (e.g., HEK293, HepG2) .
- Data normalization : Internal controls (e.g., housekeeping genes) and baseline correction minimize batch effects .
Data Contradiction Analysis Framework
| Source of Discrepancy | Example | Resolution Strategy |
|---|---|---|
| Receptor model divergence | Single vs. multi-receptor assays | Cross-validate with in vivo models |
| Solvent effects | DMSO-induced protein denaturation | Limit co-solvent to <0.1% v/v |
| Temporal variability | Short-term vs. long-term cytotoxicity | Standardize exposure durations |
This framework highlights the importance of transparent reporting of experimental conditions to reconcile conflicting data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
